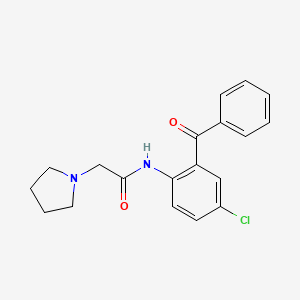

N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide is a member of benzophenones.

Aplicaciones Científicas De Investigación

Pharmacological Profile and Neuroprotective Effects

N-(2-benzoyl-4-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, while not directly identified in the reviewed literature, shares structural similarities with several studied compounds, indicating potential pharmacological and neuroprotective applications. For instance, compounds with pyrrolidine derivatives, such as DM-9384 (nefiracetam), have been shown to enhance cognitive functions, suggesting potential benefits in treating cognitive disorders. DM-9384's influence on GABAergic neurons, increasing GABA turnover and stimulating GABA uptake in cortical synaptosomes, indicates a mechanism that could be relevant to this compound as well, considering structural similarities (Watabe et al., 1993).

Role in Memory and Learning

Pyrrolidone derivatives, akin to the chemical structure of this compound, have shown efficacy in improving memory and learning functions in animal models. Specifically, DM-9384's ability to prolong the step-down latency in mice with CO-induced amnesia highlights its potential role in enhancing memory consolidation and recovery, which may extend to compounds with similar structures (Fukatsu et al., 2002).

Anticonvulsant and Analgesic Properties

The synthesis and evaluation of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed notable anticonvulsant activities in animal models of epilepsy. This suggests that this compound could also exhibit similar therapeutic properties, potentially offering new avenues for epilepsy treatment (Kamiński et al., 2015).

Synthetic Organic Chemistry Applications

The compound's structure and functional groups align with those explored in synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents. Studies in this field have shown the importance of the N-Ar axis in creating highly selective and potent compounds, which could be relevant for the synthesis and application of this compound in various chemical syntheses and pharmaceutical developments (Kondo & Murakami, 2001).

Propiedades

Fórmula molecular |

C19H19ClN2O2 |

|---|---|

Peso molecular |

342.8 g/mol |

Nombre IUPAC |

N-(2-benzoyl-4-chlorophenyl)-2-pyrrolidin-1-ylacetamide |

InChI |

InChI=1S/C19H19ClN2O2/c20-15-8-9-17(21-18(23)13-22-10-4-5-11-22)16(12-15)19(24)14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,21,23) |

Clave InChI |

MXXVQXHPBWSQQG-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)

![13-butyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B1227289.png)

![2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1227292.png)

![(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B1227296.png)

![5-(benzenesulfonyl)-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1227300.png)

![2-Amino-1-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1227305.png)

![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)